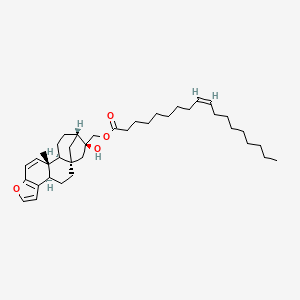

Kahweol oleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kahweol oleate is a semi-synthetic derivative of kahweol, a natural diterpene found in coffee beans. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties . This compound is particularly noted for its ability to inhibit osteoclast generation, induce cell cycle arrest, and prevent DNA damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kahweol oleate can be synthesized through the esterification of kahweol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale esterification processes. Supercritical fluid extraction is often employed to isolate kahweol from coffee beans, followed by esterification with oleic acid. This method is preferred due to its efficiency and environmental benefits .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions involving this compound can result in the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Acid chlorides and anhydrides are common reagents for substitution reactions.

Major Products:

Oxidation: Oxidized kahweol derivatives.

Reduction: Kahweol alcohols.

Substitution: Various kahweol ester derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Kahweol oleate has been shown to possess several beneficial biological activities:

- Anti-Cancer Effects : this compound demonstrates potential as a chemotherapeutic agent. It induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways, including the NF-κB pathway .

- Anti-Inflammatory Activity : This compound can suppress the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation. Studies indicate that this compound inhibits TNF-α-induced monocyte adhesion to endothelial cells, which is crucial in the early stages of atherogenesis .

- Metabolic Health : this compound may enhance insulin sensitivity and glucose uptake in muscle cells, contributing to its potential role in managing diabetes .

Data Table: Summary of Biological Activities

Case Study 1: Anti-Cancer Properties

A study investigated the effects of this compound on mesothelioma cells. Results showed significant induction of apoptosis via the activation of caspase pathways and modulation of Sp1 regulatory genes, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Anti-Inflammatory Effects

Research demonstrated that this compound significantly inhibited TNF-α-induced adhesion of monocytes to endothelial cells. This suggests its role in preventing cardiovascular diseases linked to chronic inflammation .

Conclusion and Future Directions

This compound represents a promising compound with multiple therapeutic applications, particularly in oncology and metabolic health. Its ability to modulate key biological pathways underscores its potential as a functional food ingredient or complementary medicine. Future research should focus on elucidating its mechanisms further, assessing long-term safety, and exploring its efficacy in clinical settings.

Mécanisme D'action

Kahweol oleate is similar to other diterpene esters such as cafestol oleate, kahweol linoleate, and kahweol palmitate. this compound is unique due to its specific esterification with oleic acid, which enhances its bioavailability and biological activity .

Comparaison Avec Des Composés Similaires

- Cafestol oleate

- Kahweol linoleate

- Kahweol palmitate

Kahweol oleate stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Activité Biologique

Kahweol oleate is a bioactive compound derived from coffee, specifically classified as a diterpene. This compound has garnered attention due to its potential health benefits and biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Composition and Properties

This compound is one of several diterpenes found in coffee, alongside other compounds such as cafestol and kahweol palmitate. Its structure comprises an oleic acid moiety esterified to kahweol, contributing to its unique biological properties.

Biological Activities

1. Anti-Angiogenic Effects

Research indicates that this compound exhibits significant anti-angiogenic properties. A study demonstrated that kahweol and its derivatives inhibit angiogenesis in human microvascular endothelial cells (HMVECs). The viability of HMVECs decreased in a dose-dependent manner when treated with this compound at concentrations of 75 μM and 100 μM, leading to reduced cell proliferation and migration .

2. Antioxidant Activity

This compound is known for its antioxidant properties, which are crucial for combating oxidative stress in the body. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases .

3. Anti-Cancer Properties

This compound has shown potential anti-cancer effects through its ability to inhibit the mutagenicity of certain carcinogens. In vitro studies revealed that it could inhibit the covalent binding of aflatoxin B1 metabolites to DNA, suggesting a protective role against DNA damage . Additionally, animal studies indicated that kahweol can reduce the formation of DNA adducts associated with cancer development .

4. Lipid Metabolism Effects

This compound has been associated with alterations in lipid metabolism. Studies indicate that it can raise levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in humans. This hypercholesterolemic effect is attributed to its diterpene structure . However, this effect may vary based on individual metabolic responses and dietary contexts.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the effects of this compound in human subjects and animal models:

- Human Studies: Participants consuming coffee rich in diterpenes showed increased cholesterol levels but also reported improved antioxidant status due to the high content of this compound.

- Animal Models: Rats fed diets supplemented with this compound exhibited decreased formation of cancer-related DNA adducts, indicating a protective effect against certain types of cancer.

Analyse Des Réactions Chimiques

Transesterification

Kahweol oleate undergoes transesterification to yield free kahweol and oleic acid. This reaction is critical for isolating kahweol from coffee oil.

-

Optimal Conditions :

-

In-Flow Reactor Enhancement :

Using continuous flow reactors improves mixing and reaction speed, increasing this compound conversion to 43.5 g/kg oil compared to 33.2 g/kg in batch processes .

Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond, producing kahweol and oleic acid:

Kahweol oleate+H2OH+/OH−Kahweol+Oleic acid

-

Kinetics : Hydrolysis proceeds faster in basic media (pH >10) due to saponification, with complete conversion within 2 hours at 80°C .

-

Applications : Hydrolysis is utilized to quantify kahweol content in coffee oils via GC-FID without derivatization .

Oxidation

The diterpene moiety of this compound is susceptible to oxidation, particularly at the furan ring and hydroxyl groups:

-

Autoxidation : Exposure to air generates epoxy and hydroxyl derivatives, detected via HPLC-MS in aged coffee oils .

-

Enzymatic Oxidation : Cytochrome P450 enzymes catalyze hydroxylation, forming metabolites with altered bioactivity .

Esterification

Kahweol reacts with oleic acid under lipase catalysis (e.g., Candida antarctica lipase B) to regenerate this compound:

Kahweol+Oleic acidLipaseKahweol oleate+H2O

Acetylation

Acetylation of the hydroxyl group on kahweol produces kahweol acetate, enhancing stability:

Kahweol+Acetic anhydride→Kahweol acetate+Acetic acid

Comparative Reactivity of Coffee Diterpene Esters

Analytical Techniques for Reaction Monitoring

Propriétés

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32-,34+,36-,37-,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXDAWWJXQHCAA-RWDNSPHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.